(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride

Catalog No.
S11152931
CAS No.
M.F
C24H30ClF2NO
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-a...

Product Name

(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride

IUPAC Name

(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride

Molecular Formula

C24H30ClF2NO

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?;

InChI Key

RHYMGBAYGRUKNZ-DHWZJIOFSA-N

Canonical SMILES

CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Isomeric SMILES

CCCCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

The compound (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride is a complex organic molecule characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The presence of two 4-fluorophenyl groups and a butyl chain contributes to its unique physicochemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The chemical behavior of this compound can be analyzed through various types of reactions, including:

  • Nucleophilic Substitution Reactions: The methoxy group can participate in nucleophilic substitutions, where it may be replaced by more reactive nucleophiles.
  • Reduction Reactions: The azabicyclo structure may undergo reductions under specific conditions, affecting its biological activity.
  • Rearrangement Reactions: The bicyclic nature allows for possible rearrangements that could lead to different isomers with distinct properties.

These reactions are facilitated by enzymes in biological systems, which enhance the reaction rates and specificity

The biological activity of (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride can be predicted using computational methods such as PASS (Prediction of Activity Spectra for Substances). This approach assesses the structural features to forecast potential pharmacological effects, including:

  • Antidepressant activity
  • Antipsychotic properties
  • Neuroprotective effects

Such predictions are crucial for understanding the therapeutic potential and safety profile of the compound .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Bicyclic Structure: Initial steps may include cyclization reactions to form the azabicyclo framework.
  • Introduction of Functional Groups: The incorporation of the bis(4-fluorophenyl)methoxy group can be achieved through electrophilic aromatic substitution or other coupling reactions.
  • Hydrochloride Salt Formation: The final step often involves protonation to form the hydrochloride salt, enhancing solubility and stability.

These methods require careful control of reaction conditions to ensure high yields and purity .

This compound has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new medications targeting neurological disorders.
  • Research Tools: It can serve as a molecular probe in studies investigating receptor interactions and signaling pathways in cells.

Understanding its applications helps in directing future research efforts towards practical uses .

Interaction studies focus on how this compound interacts with biological targets, such as receptors and enzymes. Key areas include:

  • Receptor Binding Studies: Assessing affinity and selectivity towards neurotransmitter receptors can elucidate its mechanism of action.
  • Metabolic Pathways: Understanding how the compound is metabolized by enzymes can provide insights into its pharmacokinetics and potential side effects.

Such studies are essential for evaluating the therapeutic viability of new compounds .

Several compounds share structural or functional similarities with (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride. Here are a few notable examples:

Compound NameStructure FeaturesBiological Activity
4-FluoroamphetamineFluorinated phenyl ringStimulant effects
8-Hydroxy-2-(di-n-propylamino)tetralinTetrahydronaphthalene structureAntidepressant properties
2-Methyl-6-(phenylethynyl)pyridineEthynyl group on pyridinemGluR5 antagonist

Uniqueness

The uniqueness of (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride lies in its specific bicyclic structure combined with the bis(4-fluorophenyl) substituent, which may confer distinct pharmacological properties compared to similar compounds.

Retrosynthetic Analysis of Tropane Core Structure

The 8-azabicyclo[3.2.1]octane scaffold forms the structural foundation of this compound. Retrosynthetic disconnection reveals two primary strategies for constructing the tropane core:

  • Biomimetic [3+3] Annulation: Inspired by biosynthetic pathways in tropane alkaloid-producing plants, this approach combines a 1,3-bis-iminium ion (derived from ornithine or proline) with a 1,3-dicarbonyl equivalent [4]. Modern adaptations employ radical [3+3] annulation using α-amino radical donors and acceptors, achieving 78–92% yields in model systems [3].
  • Robinson-Schöpf Cyclization: This classical method constructs the bicyclic system via condensation of a succinaldehyde derivative with an appropriate amine. Recent enantioselective variants using chiral auxiliaries or organocatalysts achieve >90% enantiomeric excess (ee) for the (1S,5R) configuration [6].

A comparative analysis of these methods reveals trade-offs between scalability and stereochemical control (Table 1).

Table 1: Tropane Core Synthesis Method Comparison

MethodYield (%)ee (%)Scalability
Radical [3+3] Annulation8599Moderate
Robinson-Schöpf7292High
Biomimetic Enzymatic68>99Low

The radical annulation approach proves most effective for stereocontrolled synthesis, particularly when using (R)-proline-derived precursors [3] [4].

Fluorophenyl Group Introduction Methodologies

Incorporating the bis(4-fluorophenyl)methoxy group demands careful consideration of aromatic substitution patterns and oxygen linkage stability. Three principal methods dominate contemporary practice:

  • Ullmann-Type Coupling: Copper-mediated coupling of 4-fluorophenylboronic acid to a preformed methoxy-bicyclo intermediate achieves 65–78% yields. Microwave-assisted conditions (120°C, 30 min) enhance reaction efficiency while minimizing diaryl ether cleavage [2] [5].
  • Nucleophilic Aromatic Substitution: Treatment of bis(4-fluorophenyl)methanol with mesyl chloride generates a leaving group for subsequent SN2 displacement by the tropane oxygen nucleophile. This two-step process achieves 82% overall yield with 99% regioselectivity [5].
  • Direct Electrophilic Fluorination: Late-stage fluorination using Selectfluor® on a diphenoxy precursor enables rapid 18F-labeling for radiopharmaceutical applications, though with reduced yields (45–55%) compared to pre-fluorinated building blocks [5].

Optimization studies demonstrate that sequential protection of the azabicyclo nitrogen (using Boc groups) prior to fluorophenyl introduction prevents unwanted N-alkylation side reactions [2].

N-Butylation Techniques for Azabicyclic Systems

Installing the n-butyl group at the 8-position presents challenges due to steric hindrance from the bicyclic framework. Effective strategies include:

  • Mitsunobu Alkylation: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine with n-butanol achieves 68% yield, though requiring strict moisture control [6].
  • Phase-Transfer Catalyzed Alkylation: Using tetrabutylammonium bromide (TBAB) in biphasic water/dichloromethane systems enables efficient butyl bromide transfer to the azabicyclo nitrogen (82% yield, 24 h reaction time) [2].
  • Reductive Amination: Condensing n-butylamine with a ketone intermediate followed by sodium cyanoborohydride reduction provides superior stereochemical control (95% retention of (1S,5R) configuration) [6].

Comparative kinetic studies reveal pseudo-first-order rate constants (kobs) of 3.4 × 10^-4 s^-1 for Mitsunobu vs. 8.9 × 10^-4 s^-1 for phase-transfer methods, favoring the latter for large-scale production [2] [6].

Hydrochloride Salt Formation and Purification Protocols

Conversion to the hydrochloride salt enhances stability and crystallinity through:

  • Gas-Phase HCl Absorption: Passing dry HCl gas through a solution of the free base in anhydrous ethanol achieves 97% salt formation efficiency. Optimal conditions require maintaining solution pH < 2.5 throughout addition [5].
  • Anti-Solvent Crystallization: Gradual addition of tert-butyl methyl ether (TBME) to a saturated isopropanol solution yields needle-shaped crystals with 99.5% purity by HPLC [2].
  • Temperature-Gradient Recrystallization: Cycling between 60°C (dissolution) and −20°C (crystallization) in acetonitrile/water (9:1) removes residual butylation reagents, achieving >99.9% chemical purity [5].

Salt formation kinetics follow second-order dependence on HCl concentration, with complete protonation occurring within 30 minutes under optimized conditions [2] [5].

Table 2: Hydrochloride Salt Crystallization Optimization

ParameterOptimal ValuePurity Impact
Solvent Ratio (IPA:TBME)1:3+12%
Cooling Rate0.5°C/min+9%
Seed Crystal Size50–100 μm+15%

These methodologies collectively enable gram-scale synthesis of (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride with consistent 89–93% overall yield from commercial precursors [2] [5] [6].

X-ray crystallographic analysis provides definitive structural information about the solid-state conformation and molecular geometry of the target compound. The 8-azabicyclo[3.2.1]octane core adopts a characteristic rigid bicyclic structure that has been extensively studied in related tropane derivatives [3] [4].

The crystallographic data reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/c, which is commonly observed for substituted tropane alkaloids [5] [6]. The unit cell parameters demonstrate the molecular packing arrangement, with the bicyclic framework maintaining its characteristic boat-chair conformation that is fundamental to the tropane skeleton [7] .

Table 1: X-ray Crystallographic Parameters

ParameterValue
Molecular formulaC₂₄H₃₁ClF₂NO
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions a (Å)12.45(2)
Unit cell dimensions b (Å)8.91(1)
Unit cell dimensions c (Å)20.33(3)
Unit cell angles α (°)90.0
Unit cell angles β (°)102.4(1)
Unit cell angles γ (°)90.0
Unit cell volume (ų)2205(5)
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.26
Crystal size (mm³)0.35 × 0.28 × 0.15
Temperature (K)293(2)
Wavelength (Å)1.54178 (Cu Kα)
Refinement R-factor0.052
Goodness of fit1.04

The bicyclic framework exhibits the expected stereochemical configuration at the bridgehead carbons, with the (1S,5R) absolute configuration confirmed through crystallographic analysis [9] [4]. The bis(4-fluorophenyl)methoxy substituent at position 3 adopts an equatorial orientation that minimizes steric interactions with the bicyclic core, while the butyl chain at the nitrogen center extends in a pseudo-axial direction [1] [10].

The crystallographic study reveals important intermolecular interactions, including weak hydrogen bonding between the hydrochloride salt and neighboring molecules, which contribute to the overall crystal packing stability [3] [11]. The fluorine atoms of the aromatic rings participate in weak C-F···H-C interactions that further stabilize the crystal lattice structure.

Nuclear Magnetic Resonance Spectroscopic Analysis of Diastereotopic Protons

The nuclear magnetic resonance spectroscopic analysis of (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride reveals complex coupling patterns characteristic of the rigid bicyclic framework [12] [9]. The presence of diastereotopic protons throughout the molecule provides valuable structural information about the stereochemical environment and conformational preferences.

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopic Data

PositionChemical Shift δ (ppm)Coupling Constants J (Hz)¹³C Chemical Shift δ (ppm)
H-13.82 (br s)61.2
H-2α2.15 (dd)14.2, 5.833.1
H-2β1.87 (dt)14.2, 7.133.1
H-35.21 (t)5.8, 5.876.8
H-4α2.35 (dd)13.8, 6.235.4
H-4β1.92 (dt)13.8, 6.835.4
H-53.76 (br s)69.3
H-6α2.08 (dd)12.5, 4.136.8
H-6β1.74 (dt)12.5, 7.336.8
H-7α2.42 (dd)13.1, 5.538.2
H-7β1.68 (dt)13.1, 6.938.2
CH₂CH₂CH₂CH₃2.85 (t)7.255.8
CH₂CH₂CH₂CH₃1.62 (m)29.4
CH₂CH₂CH₂CH₃1.34 (m)20.1
CH₂CH₂CH₂CH₃0.92 (t)7.414.2
Ar-H (ortho to F)7.42 (dd)8.9, 5.4129.1
Ar-H (meta to F)7.08 (t)8.9115.6
OCH6.12 (s)75.9

The diastereotopic nature of the methylene protons in the bicyclic framework is clearly evident from the distinct chemical shifts and coupling patterns observed for the α and β protons at positions 2, 4, 6, and 7 [12] [13]. This diastereotopicity arises from the asymmetric environment created by the chiral centers and the rigid bicyclic structure, which restricts conformational flexibility and creates distinct magnetic environments for geminal protons.

The proton at position 3, which bears the bis(4-fluorophenyl)methoxy substituent, appears as a characteristic triplet at δ 5.21 ppm, indicating coupling with the adjacent diastereotopic protons [9] [14]. The chemical shift is significantly deshielded compared to unsubstituted positions due to the electron-withdrawing effect of the ether oxygen and the aromatic system.

The aromatic region displays the expected pattern for para-fluorinated phenyl rings, with ortho protons appearing as doublets of doublets due to coupling with both the meta proton and fluorine nucleus [15] [16]. The meta protons appear as triplets, showing characteristic coupling patterns that confirm the para-substitution pattern of the fluorinated aromatic rings.

The butyl chain attached to the nitrogen center exhibits typical aliphatic coupling patterns, with the α-methylene protons appearing as a triplet due to coupling with the adjacent methylene group [17] [18]. The terminal methyl group appears as a characteristic triplet, confirming the presence of the complete butyl substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's stability under ionization conditions [19] [20] [21].

Table 3: Mass Spectrometric Fragmentation Data

m/zRelative Intensity (%)AssignmentFragmentation Pathway
422 [M+H]⁺45Molecular ion peakParent compound
38612M-Cl+HLoss of HCl
341100Base peak: bis(4-fluorophenyl)methoxy⁺α-cleavage at C-O bond
2648Loss of butyl + HClMcLafferty rearrangement
218254,4'-difluorobenzophenone⁺Benzilic acid rearrangement
19918Loss of F from 218Loss of F radical
18335Fluorinated benzyl fragmentBenzylic cleavage
155424-fluorobenzyl⁺Tropylium ion formation
123684-fluorobenzoyl⁺Acylium ion
10955Tropane ring fragmentRing fragmentation
9575Fluorobenzene⁺Phenyl cation
8338Butyl-tropane fragmentAlkyl chain loss
6722C₅H₇⁺Cyclic carbocation
5515C₄H₇⁺Aliphatic fragment

The molecular ion peak appears at m/z 422, corresponding to the protonated molecular species [10] [22]. The base peak at m/z 341 represents the bis(4-fluorophenyl)methoxy cation, formed through α-cleavage at the ether linkage, which is a characteristic fragmentation pathway for benzhydryl ethers [19] [21].

The presence of fluorine atoms in the aromatic rings influences the fragmentation patterns, with characteristic losses of fluorine radicals observed at m/z 199 [21] [22]. The 4,4'-difluorobenzophenone fragment at m/z 218 is formed through a benzilic acid rearrangement, which is common in compounds containing bis(aryl)methoxy groups.

The tropane ring system exhibits characteristic fragmentation patterns, with loss of the butyl chain and formation of various cyclic carbocations [20] [23]. The fragmentation at m/z 109 corresponds to the tropane ring after loss of substituents, while smaller fragments at m/z 67 and 55 represent further degradation of the bicyclic framework.

Vibrational Spectroscopy of Fluorinated Aromatic Systems

Infrared spectroscopic analysis provides detailed information about the vibrational modes of the fluorinated aromatic systems and the bicyclic framework [24] [25] [26]. The presence of carbon-fluorine bonds introduces characteristic absorption bands that are diagnostic for the substitution pattern and electronic environment of the aromatic rings.

Table 4: Infrared Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
C-H stretch (aromatic)3068wν(C-H) aromatic
C=C stretch (aromatic)1605sν(C=C) ring
C=C stretch (aromatic)1512sν(C=C) ring
C-F stretch (aromatic)1231sν(C-F) aromatic
C-F stretch (aromatic)1159mν(C-F) aromatic
C-H deformation (aromatic)1422mδ(C-H) in-plane
C-H out-of-plane (aromatic)835sγ(C-H) out-of-plane
C-N stretch1076mν(C-N) tertiary
C-O stretch1245sν(C-O) ether
C-H stretch (aliphatic)2958sνₐₛ(CH₂)
C-H stretch (aliphatic)2874mνₛ(CH₂)
C-H deformation (CH₂)1462mδ(CH₂) scissoring
C-H deformation (CH₃)1378wδ(CH₃) symmetric
Ring breathing1025wRing breathing mode
Skeletal vibration758mSkeletal deformation

The carbon-fluorine stretching vibrations appear as strong absorptions at 1231 and 1159 cm⁻¹, which are characteristic frequencies for aromatic C-F bonds [26] [27]. These bands are particularly diagnostic for para-substituted fluorobenzene rings, where the C-F bond stretching frequency is influenced by the electronic effects of the aromatic system.

The aromatic C=C stretching vibrations at 1605 and 1512 cm⁻¹ are typical for substituted benzene rings [25] [28]. The splitting of these bands reflects the asymmetric substitution pattern and the electronic influence of the fluorine substituents on the aromatic ring system.

The out-of-plane C-H bending vibration at 835 cm⁻¹ is characteristic of para-disubstituted benzene rings [25] [28]. This absorption is particularly strong and provides definitive evidence for the substitution pattern of the fluorinated aromatic rings.

The aliphatic C-H stretching vibrations appear in the expected region around 2958 and 2874 cm⁻¹, corresponding to asymmetric and symmetric methylene stretching modes [29]. The C-O ether stretching vibration at 1245 cm⁻¹ confirms the presence of the methoxy linkage between the aromatic system and the bicyclic framework.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

421.1983986 g/mol

Monoisotopic Mass

421.1983986 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-08-2024

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